2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide
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Description
2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity
The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N6O2S, and it has a molecular weight of approximately 406.5 g/mol. The structure features a tetrahydropyrazolo-thiazolo-pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H22N6O2S |
Molecular Weight | 406.5 g/mol |
Structural Features | Tetrahydropyrazolo-thiazolo-pyrimidine core |
Preliminary studies suggest that this compound may exhibit its biological effects through modulation of specific receptors and enzymes involved in metabolic regulation. The presence of multiple nitrogen and sulfur atoms in its structure enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound demonstrates several promising biological activities:
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis.
- For instance, derivatives of this compound have been tested against various cancer cell lines, showing IC50 values in the micromolar range.
-
Anti-inflammatory Effects :
- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines. Studies have indicated a decrease in TNF-alpha and IL-6 levels in treated models.
-
Antimicrobial Properties :
- Preliminary antimicrobial assays indicate effectiveness against Gram-positive bacteria. Further research is required to establish a detailed profile of its antimicrobial spectrum.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Study on Anticancer Potential :
- A study evaluated the anticancer effects of a similar tetrahydropyrazolo compound on breast cancer cells (MCF-7). Results demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure.
-
Inflammation Model :
- In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to the control group (p < 0.05).
-
Antimicrobial Testing :
- A comparative study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Properties
IUPAC Name |
2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-21(25-13-7-10-17-8-3-1-4-9-17)14-19-16-32-24-27-22-20(23(31)28(19)24)15-26-29(22)18-11-5-2-6-12-18/h1-6,8-9,11-12,15,19H,7,10,13-14,16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLRSOWFVUTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.